

An In-Depth Technical Guide to the Molecular Structure of Bromuron

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Compound of Interest

Compound Name: *bromuron*

Cat. No.: *B1294219*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of **bromuron** (CAS 3408-97-7), a substituted urea herbicide. The document elucidates the core structural features, physicochemical properties, and spectroscopic profile of **bromuron**.

Detailed experimental methodologies for its synthesis and analysis are presented, alongside an exploration of its mechanism of action as a photosystem II inhibitor. This guide is intended to serve as a critical resource for researchers and professionals engaged in the fields of agrochemical development, environmental science, and drug discovery.

Introduction

Bromuron, with the IUPAC name 1-(4-bromophenyl)-3,3-dimethylurea, is a synthetic organic compound classified as a phenylurea herbicide.^[1] Like other herbicides in its class, **bromuron**'s primary mode of action is the inhibition of photosynthesis in target plant species.^[2] Understanding the precise molecular structure and properties of **bromuron** is fundamental to elucidating its herbicidal activity, environmental fate, and potential for toxicological impact. This guide offers a detailed technical overview of **bromuron**'s molecular characteristics.

Molecular Structure and Identification

The molecular structure of **bromuron** consists of a central urea functional group substituted with a 4-bromophenyl group on one nitrogen atom and two methyl groups on the other.

Chemical Structure:

Table 1: Chemical Identification of **Bromuron**

Identifier	Value
IUPAC Name	1-(4-bromophenyl)-3,3-dimethylurea[1]
CAS Number	3408-97-7[3][4]
Molecular Formula	C ₉ H ₁₁ BrN ₂ O[4]
Canonical SMILES	CN(C)C(=O)NC1=CC=C(C=C1)Br[1]
InChI Key	GSNZNZUNAJCHDO-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of **bromuron** are critical for understanding its environmental behavior, including its solubility in water, potential for bioaccumulation, and persistence in soil.

Table 2: Physicochemical Properties of **Bromuron**

Property	Value
Molecular Weight	243.10 g/mol [4]
Melting Point	169 to 172 °C[4]
Boiling Point	Data not available
Water Solubility	Data not available
Vapor Pressure	Data not available
Appearance	Light orange solid[4]

Experimental Protocols

Synthesis of 1-(4-bromophenyl)-3,3-dimethylurea

The synthesis of **bromuron** can be achieved through the reaction of a substituted aniline with a suitable carbamoylating agent. A general procedure is outlined below, based on established methods for the synthesis of phenylurea compounds.^{[5][6]}

Materials:

- 4-bromoaniline
- Dimethylcarbamoyl chloride
- Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
- Non-nucleophilic base (e.g., Triethylamine, Pyridine)
- Water
- Saturated aqueous solution of ammonium chloride
- Organic solvent for extraction (e.g., Ethyl acetate, DCM)
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve 4-bromoaniline (1.0 equivalent) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
- Add a non-nucleophilic base (1.2 equivalents) to the solution and cool the mixture in an ice bath.
- Slowly add a solution of dimethylcarbamoyl chloride (1.1 equivalents) in the same solvent to the cooled reaction mixture.
- Allow the reaction to warm to room temperature and stir for several hours, or until completion as monitored by Thin-Layer Chromatography (TLC).

- Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of **bromuron** in various matrices can be performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The following is a general protocol that can be optimized for specific applications.^[7]^[8]

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5.0 μ m).
- Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v). The exact ratio may require optimization.^[9]
- Flow Rate: 1.0 mL/min.^[9]
- Detection Wavelength: 249 nm.^[9]
- Column Temperature: 30°C.^[9]
- Injection Volume: 20 μ L.^[9]

Procedure:

- Standard Preparation: Prepare a stock solution of **bromuron** of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the

stock solution with the mobile phase to cover the expected concentration range of the samples.

- **Sample Preparation:** The sample preparation will vary depending on the matrix. For solid samples, an extraction step with a suitable organic solvent may be necessary. Liquid samples may require filtration before injection.
- **Analysis:** Inject the prepared standards and samples into the HPLC system.
- **Quantification:** Identify the **bromuron** peak in the chromatograms based on its retention time. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of **bromuron** in the samples by interpolating their peak areas on the calibration curve.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **bromuron**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **bromuron** is expected to show signals corresponding to the aromatic protons of the 4-bromophenyl group and the protons of the two methyl groups. The chemical shifts will be influenced by the electron-withdrawing nature of the bromine atom and the urea moiety.

Infrared (IR) Spectroscopy

The IR spectrum of **bromuron** will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

- N-H stretch: Around 3300 cm⁻¹
- C=O stretch (urea): Around 1640-1690 cm⁻¹
- C-N stretch: Around 1400-1450 cm⁻¹
- Aromatic C-H stretch: Above 3000 cm⁻¹

- Aromatic C=C stretch: Around 1600 and 1475 cm^{-1}
- C-Br stretch: In the fingerprint region, typically below 800 cm^{-1}

Mass Spectrometry (MS)

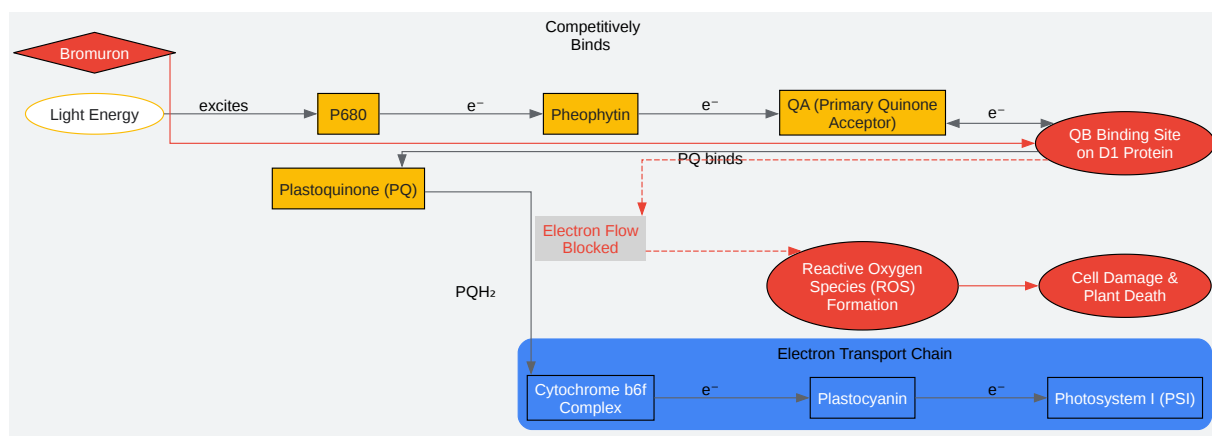
Mass spectrometry of **bromuron** will show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and any fragments containing the bromine atom.

Mechanism of Action: Photosystem II Inhibition

Bromuron, like other urea herbicides, acts by inhibiting photosynthesis at Photosystem II (PSII).[2] This process is crucial for the light-dependent reactions of photosynthesis, where water is split to produce oxygen, protons, and electrons.

The primary target of **bromuron** is the D1 protein, a core component of the PSII reaction center.[10] **Bromuron** competitively binds to the Q_B binding niche on the D1 protein, thereby blocking the binding of plastoquinone, the native electron acceptor.[11] This interruption of the electron transport chain from the primary quinone acceptor (Q_A) to Q_B leads to a cascade of inhibitory effects.[10]

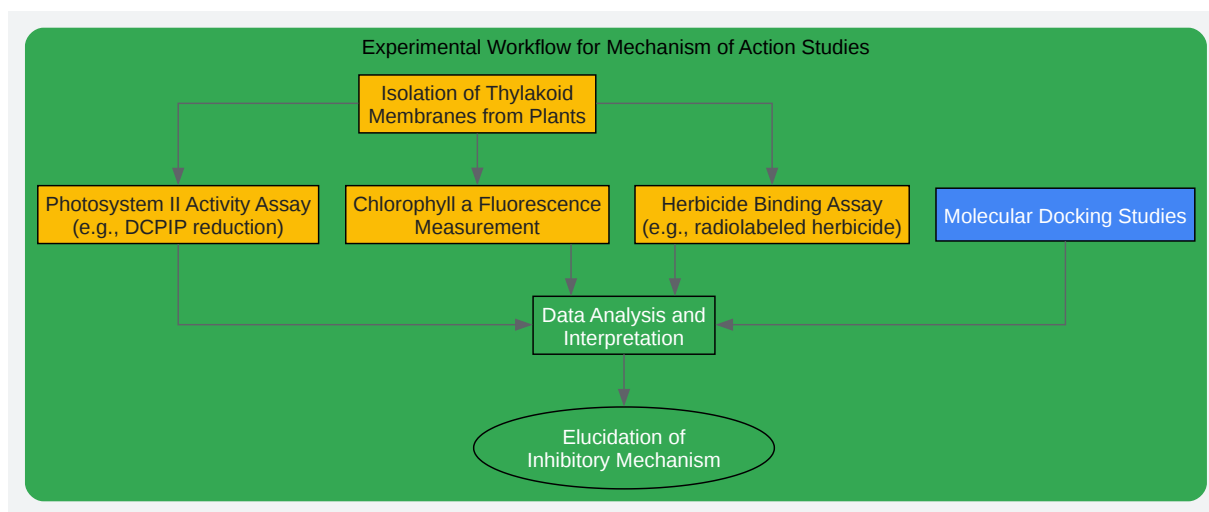
The blockage of electron flow prevents the reduction of plastoquinone to plastoquinol, halting the photosynthetic electron transport chain.[10] This leads to an accumulation of excited chlorophyll molecules, which can result in the formation of reactive oxygen species (ROS). The subsequent oxidative stress causes damage to cellular components, leading to lipid peroxidation, membrane damage, and ultimately, cell death.[2]



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Caption: Photosystem II Inhibition by **Bromuron**.

The experimental workflow for investigating the mechanism of action of a PSII-inhibiting herbicide like **bromuron** typically involves a combination of biochemical and biophysical techniques.



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Caption: Herbicide Mechanism of Action Workflow.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and properties of the herbicide **bromuron**. The information presented, including its chemical identity, physicochemical characteristics, and mechanism of action, serves as a valuable resource for researchers in agrochemistry, environmental science, and related fields. The detailed experimental protocols for synthesis and analysis provide a practical foundation for further investigation and application of this compound. A thorough understanding of **bromuron**'s molecular attributes is essential for the development of more effective and environmentally benign herbicides and for assessing the impact of existing compounds.

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